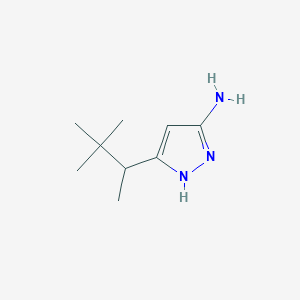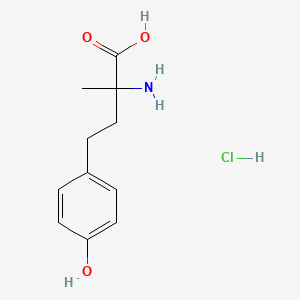![molecular formula C13H15F2NO B13476700 [5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2,6-Difluorophenyl)-3-azabicyclo[311]heptan-1-yl]methanol typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through a series of cyclization reactions, often involving the use of strong bases and specific catalysts to ensure the correct formation of the bicyclic structure
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to optimize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing various substituents into the molecule. These reactions often require the use of strong nucleophiles and appropriate solvents to facilitate the reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate specific biochemical pathways makes it a candidate for drug development and other therapeutic applications.
Medicine: In medicine, the compound is investigated for its potential pharmacological properties. Its interactions with biological receptors and enzymes are of particular interest for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of [5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[5-(2,6-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar structure but with chlorine atoms instead of fluorine.
[5-(2,6-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar structure but with methyl groups instead of fluorine.
[5-(2,6-Dibromophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar structure but with bromine atoms instead of fluorine.
Uniqueness: The presence of the difluorophenyl group in [5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol imparts unique electronic and steric properties, differentiating it from its analogs. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a distinct and valuable compound for various applications.
Properties
Molecular Formula |
C13H15F2NO |
|---|---|
Molecular Weight |
239.26 g/mol |
IUPAC Name |
[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C13H15F2NO/c14-9-2-1-3-10(15)11(9)13-4-12(5-13,8-17)6-16-7-13/h1-3,16-17H,4-8H2 |
InChI Key |
KLPLOENLAMUMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CNC2)C3=C(C=CC=C3F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)
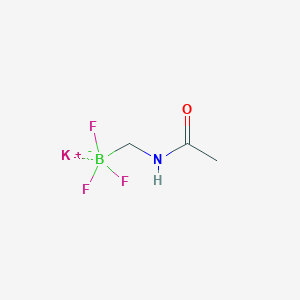
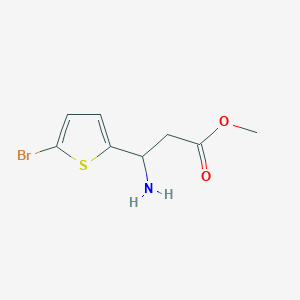
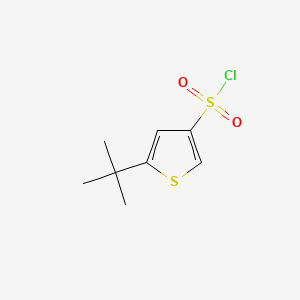


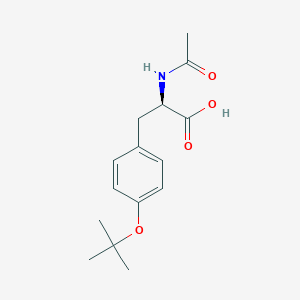
![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)

![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)
![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)

